molecular formula C13H11N3S B15279564 5-(Quinolin-8-ylmethyl)thiazol-2-amine

5-(Quinolin-8-ylmethyl)thiazol-2-amine

Cat. No.: B15279564
M. Wt: 241.31 g/mol
InChI Key: CVDKINDUGVBGMB-UHFFFAOYSA-N
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Description

5-(Quinolin-8-ylmethyl)thiazol-2-amine is a heterocyclic compound that contains both a quinoline and a thiazole ring. The quinoline ring is a fused aromatic system consisting of a benzene ring and a pyridine ring, while the thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinolin-8-ylmethyl)thiazol-2-amine typically involves the reaction of quinoline derivatives with thiazole precursors. One common method is the condensation of 8-quinolinecarboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole ring under acidic conditions . Another approach involves the use of quinoline-8-methylamine and 2-bromoacetylthiazole in the presence of a base to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Quinolin-8-ylmethyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Quinolin-8-ylmethyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or disrupt the replication of viruses by targeting viral proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its dual heterocyclic structure, which provides a unique combination of chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

5-(quinolin-8-ylmethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H11N3S/c14-13-16-8-11(17-13)7-10-4-1-3-9-5-2-6-15-12(9)10/h1-6,8H,7H2,(H2,14,16)

InChI Key

CVDKINDUGVBGMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)CC3=CN=C(S3)N)N=CC=C2

Origin of Product

United States

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